molecular formula C14H19N5O2S B14970949 3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B14970949
M. Wt: 321.40 g/mol
InChI Key: DGRJOOZGGWFSKI-UHFFFAOYSA-N
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Description

3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrrolidine derivative, followed by its reaction with a triazolopyrimidine precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives .

Scientific Research Applications

3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrimidine: Another six-membered aromatic heterocycle with nitrogen, similar to pyridine but with different substitution patterns.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

Uniqueness

3-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is unique due to its specific structure, which combines a triazolopyrimidine core with a pyrrolidine moiety.

Properties

Molecular Formula

C14H19N5O2S

Molecular Weight

321.40 g/mol

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C14H19N5O2S/c1-2-5-10-8-11(20)15-13-16-17-14(19(10)13)22-9-12(21)18-6-3-4-7-18/h8H,2-7,9H2,1H3,(H,15,16,20)

InChI Key

DGRJOOZGGWFSKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC3

Origin of Product

United States

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